Sulfation Pattern Dictates Immunomodulatory Potency: CS-E vs. CS-A, CS-B, and CS-C
The sulfation pattern on the GalNAc residue is a critical determinant of Th1-promoting activity in murine splenocytes. Chondroitin sulfate E (CS-E), which contains the GlcA(beta1-3)GalNAc(4,6-O-disulfo) sequence, demonstrates superior potency in up-regulating antigen-specific Th1 immune responses. This activity follows a clear structural hierarchy: CS-E > CS-A > CS-C and CS-B [1].
| Evidence Dimension | Th1-promoting immunological activity (relative potency) |
|---|---|
| Target Compound Data | CS-E (highest activity) |
| Comparator Or Baseline | CS-A (intermediate activity) > CS-C and CS-B (lowest activity) |
| Quantified Difference | CS-E > CS-A > CS-B / CS-C (qualitative hierarchy established; no single IC50 reported due to complex polyclonal response, but consistent across multiple readouts) [1] |
| Conditions | In vitro assay on murine splenocytes sensitized with ovalbumin (OVA). |
Why This Matters
This demonstrates that oversulfated CS-E disaccharide units confer specific immunomodulatory properties absent in the more common monosulfated CS-A or CS-C, making CS-E the only viable candidate for applications requiring L-selectin-mediated Th1 skewing.
- [1] Akiyama H, Sakai S, Linhardt RJ, et al. Chondroitin sulphate structure affects its immunological activities on murine splenocytes sensitized with ovalbumin. Biochem J. 2004;382(Pt 1):269-278. DOI: 10.1042/BJ20031851 View Source
